
1-Bromo-2-methyl-D3-propane-3,3,3-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of propane. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane (isobutane) that has been isotopically labeled with deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutane and bromine under controlled conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle halogenated compounds and isotopic materials.
化学反応の分析
Types of Reactions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like NaOH, KCN, or NH3 in polar solvents.
Elimination: Often uses strong bases like KOH or NaOEt in alcoholic solvents.
Oxidation: Utilizes oxidizing agents such as KMnO4 or CrO3 under acidic or basic conditions.
Major Products
Substitution: Products include 2-methyl-2-propanol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: The major product is 2-methylpropene.
Oxidation: Products include 2-methyl-2-propanol and 2-methylpropanoic acid.
科学的研究の応用
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
作用機序
The mechanism of action of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical transformations.
類似化合物との比較
Similar Compounds
1-Bromo-2-methylpropane: The non-deuterated version of the compound, commonly used in organic synthesis.
2-Bromo-2-methylpropane: Another brominated derivative of propane, used in similar applications but with different reactivity due to the position of the bromine atom.
1-Chloro-2-methylpropane: A chlorinated analog, used in similar substitution and elimination reactions.
Uniqueness
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as reduced background signals in spectroscopic studies and the ability to trace molecular pathways with high precision.
特性
分子式 |
C4H9Br |
|---|---|
分子量 |
143.05 g/mol |
IUPAC名 |
2-(bromomethyl)-1,1,1,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3 |
InChIキー |
HLVFKOKELQSXIQ-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CBr)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


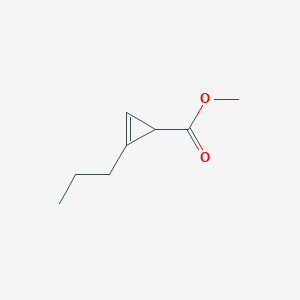
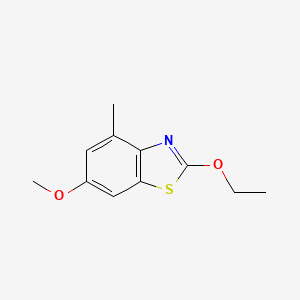

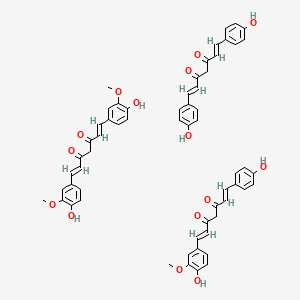


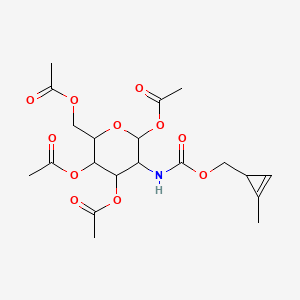
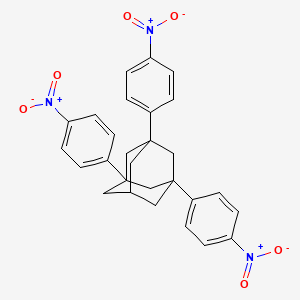
![1-[2-(Diethylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B13791384.png)
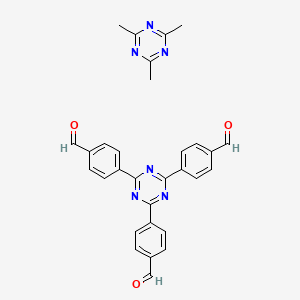
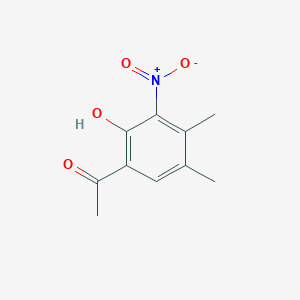
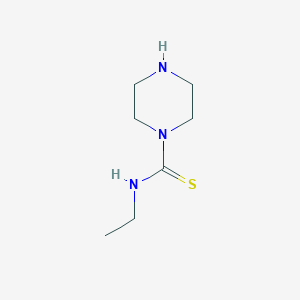
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)

